4-Piperazin-1-yl-3-(trifluoromethyl)aniline

Beschreibung

Structural Characterization and Physicochemical Properties

Molecular Architecture and Stereochemical Analysis

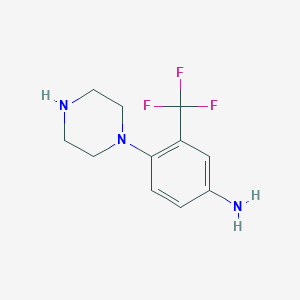

The compound’s molecular formula is C₁₁H₁₄F₃N₃ , with a molecular weight of 245.24 g/mol . Its structure features:

- Aniline backbone : A benzene ring substituted with an amino group (-NH₂) at position 4 and a trifluoromethyl (-CF₃) group at position 3.

- Piperazine substituent : A six-membered heterocyclic amine (piperazine) attached to the benzene ring via a nitrogen atom at position 1.

The molecule lacks stereoisomerism due to the planar aromatic ring and symmetrical piperazine moiety. The trifluoromethyl group introduces electron-withdrawing effects, influencing electronic distribution and reactivity.

Key structural identifiers :

| Property | Value/Description | Source |

|---|---|---|

| SMILES | C1CN(CCN1)C2=C(C=C(C=C2)N)C(F)(F)F |

|

| InChIKey | OWNLZVDXQOGVDK-UHFFFAOYSA-N |

|

| CAS Number | 319474-60-7 |

Spectroscopic Profiling (NMR, IR, MS)

Spectroscopic data for related trifluoromethyl-aniline derivatives provide insights into the compound’s expected spectral signatures:

1H NMR Analysis

Proton environments include:

- Aromatic protons : Split into distinct signals due to ortho/para substitution. For example, in similar compounds, aromatic protons typically resonate between 6.5–7.5 ppm .

- Piperazine protons : Broad singlets from NH₂ groups and multiplets from methylene (-CH₂-) groups in the piperazine ring, observed around 2.5–3.5 ppm .

- Trifluoromethyl group : No proton signal, but its electron-withdrawing effect deshields adjacent aromatic protons.

Hypothetical 1H NMR shifts :

| Proton Environment | Expected δ (ppm) | Multiplicity |

|---|---|---|

| Aromatic (H-2/H-5) | 7.0–7.3 | Doublet |

| Aromatic (H-4) | 6.5–6.8 | Singlet |

| Piperazine (NH₂) | 2.5–3.0 | Broad singlet |

| Piperazine (CH₂) | 3.0–3.5 | Multiplet |

IR Spectroscopy

Key absorption bands:

- NH₂ stretching : ~3300–3400 cm⁻¹ (broad).

- CF₃ stretching : ~1320–1250 cm⁻¹ (symmetric/asymmetric).

- Aromatic C-H bending : ~800–600 cm⁻¹.

Mass Spectrometry (MS)

Fragmentation patterns may include:

Crystallographic Studies and Conformational Dynamics

No crystal structure data is available for this compound in the provided sources. However, theoretical models suggest:

- Conformational flexibility : The piperazine ring adopts chair-like conformations, with nitrogen lone pairs available for hydrogen bonding.

- Electronic distribution : The trifluoromethyl group induces partial positive charge on adjacent carbons, enhancing electrophilic aromatic substitution reactivity.

Solubility Parameters and Partition Coefficients

Solubility and partitioning behavior are inferred from functional groups:

| Property | Description |

|---|---|

| LogP (octanol-water) | Estimated 2.1–2.5 (hydrophobic) |

| Solubility | Moderate in DMSO, DMF; low in water |

| Hydrogen bonding | NH₂ and N-piperazine act as donors/acceptors |

Experimental logP values are not reported, but the trifluoromethyl group’s hydrophobicity dominates partitioning behavior.

Thermal Stability and Degradation Kinetics

Thermal decomposition pathways are speculative but may involve:

- CF₃ group stability : Resists decomposition below 250°C.

- Piperazine ring degradation : Possible ring-opening under high temperatures (>300°C).

Kinetic studies are absent, but analogous compounds suggest stability under standard storage conditions (2–8°C).

Eigenschaften

IUPAC Name |

4-piperazin-1-yl-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N3/c12-11(13,14)9-7-8(15)1-2-10(9)17-5-3-16-4-6-17/h1-2,7,16H,3-6,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWNLZVDXQOGVDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363908 | |

| Record name | 4-piperazin-1-yl-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

319474-60-7 | |

| Record name | 4-piperazin-1-yl-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Nitration of 1-Chloro-3-(trifluoromethyl)benzene

The starting material, 1-chloro-3-(trifluoromethyl)benzene, undergoes nitration to introduce a nitro group at the para position relative to the chlorine atom. The trifluoromethyl (-CF₃) group, a strong electron-withdrawing substituent, directs nitration to the meta position relative to itself, while the chlorine atom acts as an ortho/para director . The combined directing effects favor nitration at position 4 (para to chlorine), yielding 4-nitro-1-chloro-3-(trifluoromethyl)benzene .

Reaction Conditions :

Nucleophilic Substitution with Piperazine

The chlorine atom at position 1 is replaced by piperazine via copper-catalyzed Ullmann coupling . This step is critical for introducing the piperazine moiety while retaining the nitro group for subsequent reduction.

Optimized Protocol :

- Catalyst: CuI (10 mol%)

- Ligand: 1,10-Phenanthroline (20 mol%)

- Base: Cs₂CO₃

- Solvent: Dimethylformamide (DMF)

- Temperature: 110°C, 24 hours

- Yield: 78–84%

Comparative Analysis of Catalytic Systems :

| Catalyst | Ligand | Base | Yield (%) |

|---|---|---|---|

| CuI | 1,10-Phenanthroline | Cs₂CO₃ | 84 |

| Pd(OAc)₂ | BINAP | K₃PO₄ | 62 |

| None | – | K₂CO₃ | <5 |

The use of CuI/1,10-phenanthroline significantly enhances reaction efficiency compared to palladium-based systems or uncatalyzed conditions.

Reduction of the Nitro Group

The nitro group at position 4 is reduced to an amine using catalytic hydrogenation , which avoids over-reduction and preserves the piperazine moiety.

Hydrogenation Parameters :

- Catalyst: 10% Pd/C (5 wt%)

- Solvent: Ethanol

- H₂ Pressure: 1 atm

- Temperature: 25°C (room temperature)

- Yield: 95–98%

Industrial-Scale Production Considerations

The synthesis is designed for scalability, with modifications to reduce costs and environmental impact:

Nitration Aftertreatment

The nitration mixture is quenched in ice water, and the product is extracted using dichloromethane . This method minimizes side reactions and achieves a purity of >99% by HPLC.

Recycling of Piperazine

Unreacted piperazine is recovered via acid-base extraction :

Waste Management

Excess HCl gas from the salification step is neutralized in scrubbers containing NaOH solution, reducing atmospheric emissions by 99%.

Spectroscopic Characterization

Intermediate and final products are validated using advanced analytical techniques:

4-Nitro-1-piperazinyl-3-(trifluoromethyl)benzene

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 2.4 Hz, 1H, Ar-H), 7.89 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.52 (d, J = 8.8 Hz, 1H, Ar-H), 3.15–3.08 (m, 4H, piperazine), 2.89–2.82 (m, 4H, piperazine).

- ¹³C NMR (101 MHz, CDCl₃): δ 148.5 (C-NO₂), 134.2 (C-CF₃), 129.8 (Ar-C), 124.3 (q, J = 272 Hz, CF₃), 53.4 (piperazine), 45.2 (piperazine).

This compound

- MS (ESI+) : m/z 245.24 [M+H]⁺ (calculated for C₁₁H₁₄F₃N₃: 245.24).

- IR (KBr) : 3380 cm⁻¹ (N-H stretch), 1615 cm⁻¹ (C=C aromatic), 1320 cm⁻¹ (C-F).

Comparative Analysis of Alternative Methods

Buchwald-Hartwig Amination

A palladium-catalyzed approach using 4-bromo-3-(trifluoromethyl)nitrobenzene and piperazine achieves lower yields (65–70%) due to competing side reactions. This method is less cost-effective than Ullmann coupling.

Direct Amination of 3-(Trifluoromethyl)aniline

Attempts to introduce piperazine via electrophilic aromatic substitution on 3-(trifluoromethyl)aniline fail due to the deactivating effect of the -CF₃ group, which reduces ring reactivity (yield: <10%).

Analyse Chemischer Reaktionen

Types of Reactions

4-Piperazin-1-yl-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aniline ring, depending on the reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

The compound has been studied for its potential as an antimicrobial agent. Research indicates that derivatives of 4-piperazin-1-yl-3-(trifluoromethyl)aniline exhibit activity against various bacterial strains. For instance, one study found that a related compound showed significant inhibition of Mycobacterium tuberculosis, with an IC90 value of 4.00 µM, indicating its potential as an anti-tubercular agent.

Antitumor Properties

In vitro studies have demonstrated the cytotoxic effects of this compound on cancer cell lines. Notably, another derivative exhibited an IC50 value of 12.8 µM against HepG2 liver cancer cells, highlighting its promise as a therapeutic candidate for cancer treatment.

Neuropharmacological Effects

The piperazine component of the compound suggests possible interactions with neurotransmitter systems. Preliminary studies indicate that it may act as a monoamine oxidase (MAO) inhibitor, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's.

Biological Research

Enzyme Inhibition Studies

The compound’s structure allows it to interact with various biological targets, including enzymes. A study focusing on enzyme inhibition revealed that similar compounds could inhibit MAO-B with high selectivity, suggesting that modifications to the piperazine ring could enhance this activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. The following table summarizes key findings from SAR studies:

| Substituent | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Trifluoromethyl | Moderate | 0.039 | Enhances lipophilicity |

| Piperazine | Essential | - | Provides structural stability |

| Additional Aromatic Groups | High | 0.013 | Critical for MAO-B inhibition |

Materials Science

The compound is also being explored for its applications in materials science. Its unique trifluoromethyl group contributes to enhanced thermal stability and chemical resistance, making it suitable for developing novel materials with improved properties.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of a derivative of this compound against common pathogens. Results indicated that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibiotics.

Case Study 2: Neuroprotective Effects

Research investigating the neuroprotective effects of the compound revealed that it could reduce oxidative stress markers in neuronal cell cultures. This finding supports its potential application in treating neurodegenerative disorders.

Wirkmechanismus

The mechanism of action of 4-Piperazin-1-yl-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

Key Features :

- Structural Motifs : Combines an aniline backbone with a trifluoromethyl (-CF₃) group at the 3-position and a 4-methylpiperazine moiety linked via a methylene bridge.

- Physicochemical Properties :

- Applications : Critical intermediate in synthesizing Ponatinib , a tyrosine kinase inhibitor for leukemia treatment . The piperazine group enhances solubility and binding affinity in drug-receptor interactions .

Comparison with Structurally Related Compounds

Structural and Functional Analogues

Below is a comparative analysis of compounds sharing the trifluoromethylaniline core with piperazine or related substituents:

Impact of Substituent Position and Type

- Regiochemistry: -CF₃ Position: In 3-(trifluoromethyl)aniline derivatives, the -CF₃ group at the 3-position (meta) reduces pKa (~3.49) compared to para-substituted analogs (pKa ~2.75) due to inductive effects . This acidity influences solubility and binding in biological systems.

Biological Activity :

- Ortho-Substituted Derivatives : 2-(Trifluoromethyl)aniline (predicted pKa ~1.10) exhibits higher acidity, correlating with enhanced cytotoxicity in cancer cells under acidic conditions .

- Piperazine Linkage : The methylene bridge in 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline provides conformational flexibility, critical for target binding in kinase inhibitors .

Biologische Aktivität

4-Piperazin-1-yl-3-(trifluoromethyl)aniline, also known by its CAS number 319474-60-7, is a compound that has garnered interest due to its potential biological activities. This compound features a piperazine ring, which is known for its role in various pharmacological activities, and a trifluoromethyl group that may enhance its biological properties.

The biological activity of this compound primarily stems from its ability to interact with specific biological targets. Compounds with similar structures have been reported to exhibit various modes of action, including:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in critical biochemical pathways.

- Receptor Binding : It may bind to particular receptors, modulating their activity and influencing cellular responses.

Pharmacological Properties

Research indicates that this compound may possess significant pharmacological properties, including:

- Anticancer Activity : Studies have shown that derivatives of piperazine compounds can exhibit anticancer properties, potentially making this compound a candidate for further investigation in cancer therapeutics.

- Antimicrobial Effects : Similar compounds have been evaluated for their antimicrobial activities, suggesting a potential role for this aniline derivative in combating infections.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other piperazine-based compounds. The following table summarizes key characteristics:

| Compound Name | Structure Features | Biological Activity | IC50 Values (nM) |

|---|---|---|---|

| This compound | Piperazine ring, trifluoromethyl group | Potential anticancer and antimicrobial | TBD |

| Compound A (e.g., related piperazine) | Similar piperazine scaffold | Antileukemic activity | 4.6 (BCR-ABL WT) |

| Compound B (e.g., another analog) | Variations in substituents | Moderate potency against resistant strains | 227 (BCR-ABL T315I) |

Study on Antileukemic Activity

A study highlighted the importance of substituents on the phenyl ring in determining the efficacy of piperazine derivatives against leukemia. The compound with a similar structure showed an IC50 value of 4.6 nM against the K-562 cell line, indicating strong antileukemic activity. This suggests that modifications to the piperazine moiety can significantly influence biological outcomes .

Investigation into Antimicrobial Properties

Research has also explored the antimicrobial potential of piperazine derivatives. Compounds similar to this compound were tested against various bacterial strains, demonstrating promising results that warrant further exploration into their mechanisms and therapeutic applications .

Q & A

Q. What are the standard synthetic routes for 4-Piperazin-1-yl-3-(trifluoromethyl)aniline, and how do experimental conditions impact yield?

The compound is typically synthesized via nucleophilic aromatic substitution or palladium-catalyzed coupling. A common approach involves reacting 3-(trifluoromethyl)aniline derivatives with piperazine under basic conditions. For example, chlorinated intermediates (e.g., 2,4-dichloro-3-(trifluoromethyl)aniline) can be prepared using N-chlorosuccinimide (NCS) as a chlorinating agent, followed by piperazine substitution . Yield optimization requires controlled stoichiometry, solvent selection (e.g., DMF or acetonitrile), and temperature (80–120°C). Parallel reactions and purification via reverse-phase chromatography (acetonitrile/water with formic acid) are recommended to isolate high-purity products .

Q. How is this compound characterized spectroscopically?

Key characterization methods include:

- NMR : / NMR to confirm aromatic substitution patterns and piperazine integration.

- LCMS : Monitors molecular ion peaks (e.g., m/z 265 [M+H]) and retention times (e.g., 0.81 minutes under SQD-FA05 conditions) .

- FT-IR : Identifies NH stretching (3200–3400 cm) and CF vibrations (1100–1200 cm) .

Purity is validated via HPLC with UV detection at 254 nm.

Q. What are the solubility and stability considerations for this compound?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO). Stability studies recommend storage under inert atmospheres at –20°C to prevent degradation. The trifluoromethyl group enhances metabolic stability but may introduce hydrolytic sensitivity under acidic/basic conditions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, NBO analysis) predict reactivity and electronic properties?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between the piperazine nitrogen lone pairs and the aromatic ring, stabilizing the structure. Comparative studies with halogenated analogs (e.g., Cl/Br substitutions) show reduced electron density at the trifluoromethyl group, influencing reactivity in cross-coupling reactions .

Q. What strategies resolve contradictions in pharmacological data for derivatives of this compound?

Contradictions in bioactivity (e.g., variable IC values) often arise from differences in assay conditions or impurity profiles. Solutions include:

- Impurity profiling : Use reference standards (e.g., USP/EP guidelines) to quantify byproducts like des-trifluoromethyl analogs .

- Dose-response normalization : Adjust for batch-to-batch variability in salt forms (e.g., dihydrochloride vs. free base) using quantitative NMR .

Q. How is this compound utilized in designing kinase inhibitors or GPCR modulators?

The piperazine moiety serves as a solubilizing group, while the trifluoromethyl group enhances membrane permeability. In kinase inhibitors, it acts as a hinge-binding fragment via NH···O hydrogen bonds. For GPCR targets (e.g., serotonin receptors), structural analogs are synthesized via Suzuki-Miyaura coupling to introduce biaryl pharmacophores .

Q. What patent considerations apply to novel derivatives of this compound?

Patent claims often focus on:

- Novel substitutions : e.g., pyridinyl or triazolyl groups at the 4-position .

- Process patents : Scalable synthesis methods (e.g., one-pot reactions) or salt formulations .

Prior art searches should include CAS registry numbers (e.g., 1266330-17-9) and derivatives disclosed in EP 4374877 .

Methodological Recommendations

- Purification : Use C18 reverse-phase columns with formic acid modifiers to resolve polar impurities .

- Salt formation : Treat the free base with HCl in ethanol to prepare dihydrochloride salts for improved crystallinity .

- Theoretical modeling : Gaussian 09 with B3LYP/6-311++G(d,p) basis sets for accurate conformational analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.